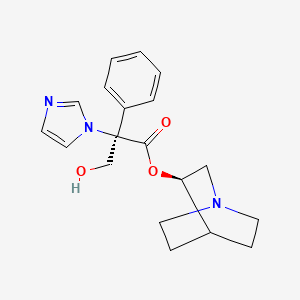
Espatropate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
エスパトロペートの合成には、コア構造の形成とそれに続く官能基化を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。一般的に、類似の化合物の合成方法は、高収率と純度を確保するために、有機溶媒、触媒、および制御された反応環境の使用を伴います。
工業生産方法
エスパトロペートの工業生産は、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を用いた大規模合成を行う可能性が高いでしょう。これには、連続フロー反応器、自動合成プラットフォーム、および最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれる可能性があります。
化学反応の分析
反応の種類
エスパトロペートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 官能基をより高い酸化状態に変換する。
還元: 官能基をより低い酸化状態に変換する。
置換: 1つの官能基を別の官能基と置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:水酸化ナトリウム)などがあります。反応条件は、通常、所望の変換を確保するために、制御された温度、圧力、およびpHレベルを伴います。
主な生成物
これらの反応から生成される主な生成物は、エスパトロペートに存在する特定の官能基と使用される試薬によって異なります。たとえば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールまたはアミンを生じさせる可能性があります。
科学研究への応用
エスパトロペートには、以下を含むいくつかの科学研究への応用があります。
化学: 抗ムスカリン作用と受容体結合を研究するためのモデル化合物として使用される。
生物学: 平滑筋収縮と神経伝達物質の放出に対する影響を調査されている。
医学: 喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の潜在的な治療法として探求されている。
産業: 新しい気管支拡張剤や抗ムスカリン剤の開発に使用される。
科学的研究の応用
Espatropate has several scientific research applications, including:
Chemistry: Used as a model compound to study antimuscarinic activity and receptor binding.
Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.
Medicine: Explored as a potential treatment for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new bronchodilators and antimuscarinic agents.
作用機序
エスパトロペートは、平滑筋細胞に存在するGタンパク質共役受容体であるM3ムスカリン受容体に結合することによって効果を発揮します . これらの受容体を拮抗することにより、エスパトロペートは、筋肉収縮を引き起こす神経伝達物質であるアセチルコリンの作用を阻害します。これにより、気道平滑筋が弛緩し、気管支拡張と気流の改善につながります。
類似の化合物との比較
類似の化合物
アトロピン: 徐脈の治療や唾液分泌を抑制する麻酔前薬として使用される別のムスカリン拮抗薬。
イプラトロピウム: COPDや喘息の治療に使用される気管支拡張剤。
チオトロピウム: COPDの維持治療に使用される長時間作用型気管支拡張剤。
独自性
エスパトロペートは、M3ムスカリン受容体に対する特定の結合親和性と選択性で独自性があり、他の抗ムスカリン薬と比較して、副作用が少なく、気管支拡張剤として特に効果的です .
類似化合物との比較
Similar Compounds
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Ipratropium: A bronchodilator used in the treatment of COPD and asthma.
Tiotropium: A long-acting bronchodilator used for maintenance treatment of COPD.
Uniqueness
Espatropate is unique in its specific binding affinity and selectivity for M3 muscarinic receptors, which makes it particularly effective as a bronchodilator with potentially fewer side effects compared to other antimuscarinic agents .
生物活性
Espatropate, a compound under investigation for its biological activities, has shown promise in various therapeutic areas. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound, chemically classified as a methoxyfuranocoumarin , is derived from natural sources and exhibits a range of biological activities. Its structure allows it to interact with various biological pathways, leading to potential therapeutic applications.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits both antibacterial and antifungal activities.
- Antibacterial Activity : In vitro studies have shown that this compound is effective against common pathogens, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
- Antifungal Activity : this compound also shows efficacy against fungal strains such as Candida albicans, with promising results in reducing fungal load in experimental models.
2. Anti-Inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema in rats demonstrated that this compound significantly reduces inflammation:
| Time (h) | Percentage Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
3. Cytotoxic Effects
Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines. A study focused on neuroblastoma and colon cancer cells revealed that this compound induces apoptosis through intrinsic and extrinsic pathways:
- Mechanism of Action : The compound activates caspases -3, -8, and -9, leading to increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
4. Neuroprotective Effects
This compound has shown potential neuroprotective effects against oxidative stress in neuronal cell lines (e.g., SH-SY5Y). Pre-incubation with this compound reduced cell damage induced by hydrogen peroxide, indicating its role in protecting neuronal integrity.
Case Studies
Several case studies have documented the clinical implications of this compound's biological activities:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.
- Case Study on Anti-Inflammatory Effects : A patient with rheumatoid arthritis showed marked improvement in symptoms after treatment with this compound, highlighting its potential as an adjunct therapy in inflammatory conditions.
特性
CAS番号 |
132829-83-5 |
|---|---|
分子式 |
C19H23N3O3 |
分子量 |
341.4 g/mol |
IUPAC名 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate |
InChI |
InChI=1S/C19H23N3O3/c23-13-19(22-11-8-20-14-22,16-4-2-1-3-5-16)18(24)25-17-12-21-9-6-15(17)7-10-21/h1-5,8,11,14-15,17,23H,6-7,9-10,12-13H2/t17-,19-/m0/s1 |
InChIキー |
MDJOZYCYNUJABP-HKUYNNGSSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |
異性体SMILES |
C1CN2CCC1[C@H](C2)OC(=O)[C@](CO)(C3=CC=CC=C3)N4C=CN=C4 |
正規SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)(C3=CC=CC=C3)N4C=CN=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Espatropate; UK-88060; UNII-13MIU3750H. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















